molecular formula C6H4ClN3O4 B579055 2-Chloro-6-methyl-3,5-dinitropyridine CAS No. 15951-30-1

2-Chloro-6-methyl-3,5-dinitropyridine

Cat. No.: B579055
CAS No.: 15951-30-1
M. Wt: 217.565
InChI Key: SMTSVFRZTHCNRS-UHFFFAOYSA-N
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Description

2-Chloro-6-methyl-3,5-dinitropyridine is a chemical compound with the molecular formula C6H4ClN3O4 . It has an average mass of 217.567 Da and a mono-isotopic mass of 216.989029 Da . It is also known by its IUPAC name, this compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with chlorine, methyl, and two nitro groups attached at the 2nd, 6th, and 3rd and 5th positions respectively . The exact 3D structure can be found in databases like ChemSpider .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 217.56700 and a density of 1.616g/cm3 . It has a boiling point of 331.4ºC at 760 mmHg . The exact mass is 216.98900 and the LogP value is 2.90620 .

Scientific Research Applications

  • Nucleophilic Substitution and Reaction Mechanism : The reaction rates of 2-chloro-3,5-dinitropyridine with arylthiolates in methanol suggest a mechanism involving elimination-addition SNAr and the formation of Meisenheimer-like intermediates (Hamed, 1997).

  • Reactions with Anilines : Studies on the kinetics of reactions with meta- and para-substituted anilines in methanol indicate the formation of a Meisenheimer σ-complex intermediate and suggest a two-stage SNAr mechanism (Hegazy et al., 2000).

  • Application in Energetic Materials : Aminonitropyridines, prepared from 2-chloro-3,5-dinitropyridine, show potential as insensitive energetic materials due to their high density, thermal and chemical stability (Hollins et al., 1996).

  • Supramolecular Chemistry : Studies involving reactions with methoxyamino-3,5-dinitropyridine and potassium hydroxide form supramolecular complexes, which are important in the field of materials science (Covaci et al., 2000).

  • Synthesis of Heterocyclic Compounds : 2-Chloro-3,5-dinitropyridine reacts with tetrazoles to synthesize 2-substituted 6,8-dinitrotriazolo[1,5-a]pyridines, important in the development of new compounds (Rusinov et al., 1999).

  • Kinetic and Equilibrium Studies : Research on its reactions with p-substituted anilines in DMSO highlights the kinetics and equilibrium of σ-adduct formation and nucleophilic substitution (Asghar, 2013).

  • Hydrolysis Studies : The hydrolysis of 2-chloro-3,5-dinitropyridine by sodium hydroxide involves a consecutive reaction path and is influenced by micellar effects (Al-Shamary et al., 2012).

  • Synthesis of Explosive Materials : This compound is used as a precursor in the synthesis of compounds containing explosophoric groups, relevant in the field of explosives (Bastrakov et al., 2021).

  • Vibrational Spectroscopy Studies : Analysis of vibrational spectra of 2-chloro-3,5-dinitropyridine aids in understanding its molecular structure and properties (Krishnakumar et al., 2006).

Safety and Hazards

2-Chloro-6-methyl-3,5-dinitropyridine is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product . It should be used only outdoors or in a well-ventilated area, and protective gloves, eye protection, and face protection should be worn .

Properties

IUPAC Name

2-chloro-6-methyl-3,5-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O4/c1-3-4(9(11)12)2-5(10(13)14)6(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTSVFRZTHCNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70698514
Record name 2-Chloro-6-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15951-30-1
Record name 2-Chloro-6-methyl-3,5-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70698514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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